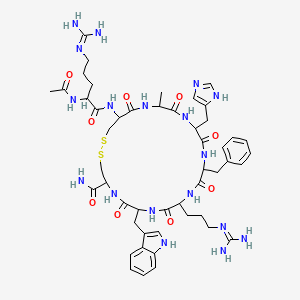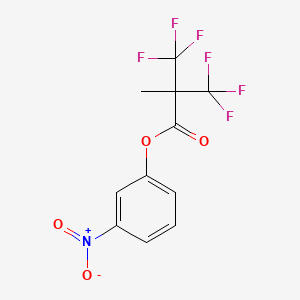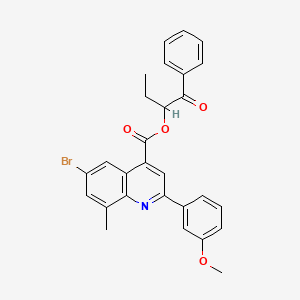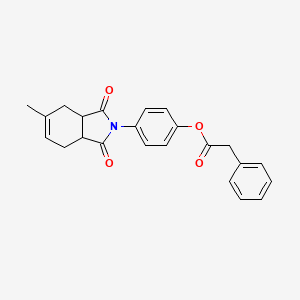![molecular formula C21H29N3O4 B12469350 1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol](/img/structure/B12469350.png)
1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde to form the triazene intermediate. This intermediate is then subjected to further reactions to introduce the pentane-1,2,3,4-tetrol moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol exerts its effects involves interactions with specific molecular targets. The triazene moiety can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol: shares similarities with other triazene-containing compounds and polyhydroxylated organic molecules.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol lies in its combination of a triazene moiety with multiple hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(N-[(3,4-dimethylphenyl)diazenyl]-3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C21H29N3O4/c1-13-5-7-17(9-15(13)3)22-23-24(11-19(26)21(28)20(27)12-25)18-8-6-14(2)16(4)10-18/h5-10,19-21,25-28H,11-12H2,1-4H3 |
InChI Key |
OMJOQQVSWDTNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN(CC(C(C(CO)O)O)O)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)

![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)




![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B12469320.png)

![1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene](/img/structure/B12469323.png)
